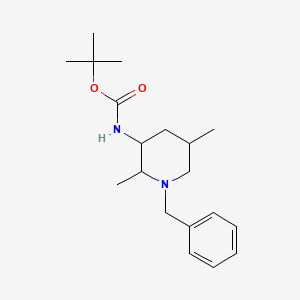

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate

Description

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate is a piperidine-derived carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group. The molecule contains a piperidine ring substituted with a benzyl group at the 1-position and methyl groups at the 2- and 5-positions, with the Boc group attached to the nitrogen at the 3-position. This structural configuration confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules . The compound has been cataloged by CymitQuimica (Ref: 10-F740786), though it is currently listed as discontinued .

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)15(2)21(12-14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVGIPUTVFCAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(N(C1)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2,5-dimethylpiperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters. The compound binds to receptors and enzymes involved in neurotransmitter synthesis and degradation, thereby altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Differences :

Piperidine Carbamates with Functionalized Substituents

| Compound Name | CAS Number | Substituents (Position) | Functional Group Attributes |

|---|---|---|---|

| tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 1268520-95-1 | 3-F (trans), 4-Boc | Fluorine atom enhances electronegativity and metabolic stability |

| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | 4-NH2, 3-F (3R,4S) | Amino group enables hydrogen bonding; fluorine modulates polarity |

Key Differences :

- Unlike fluorinated analogs, the target compound lacks electronegative substituents, which may reduce its polarity and alter pharmacokinetic profiles .

- The absence of amino groups (common in derivatives like CAS: 1434073-24-1) limits its utility in reactions requiring nucleophilic nitrogen .

Bicyclic and Hybrid Scaffolds

| Compound Name | CAS Number | Scaffold Type | Notable Features |

|---|---|---|---|

| tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | 880545-32-4 | Azabicyclo[4.1.0]heptane | Rigid bicyclic system with strained ring |

| tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | Azabicyclo[2.2.1]heptane | Compact bicyclic structure with high conformational restraint |

Key Differences :

Biological Activity

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-3-yl)carbamate is a chemical compound notable for its unique structure and potential biological activity. This compound is characterized by a tert-butyl group attached to a carbamate functional group, linked to a piperidine derivative with a benzyl substituent and two methyl groups. The molecular formula is , with a molecular weight of 332.49 g/mol. Its structure suggests significant pharmacological potential, particularly in the field of medicinal chemistry.

The compound's reactivity is primarily influenced by the carbamate moiety, which allows for nucleophilic attack and hydrolysis in aqueous conditions. This leads to the formation of an amine and tert-butyl alcohol, making it a versatile candidate for further chemical modifications aimed at enhancing biological activity.

Biological Activity

Research indicates that this compound exhibits analgesic and anti-inflammatory properties, akin to other piperidine derivatives. Its mechanism of action may involve modulation of neurotransmitter pathways or inhibition of enzymes associated with pain and inflammation. Specifically, studies suggest its potential utility in treating chronic and neuropathic pain by interacting with central nervous system receptors.

The proposed mechanisms include:

- Modulation of Neurotransmitter Pathways : The compound may influence neurotransmitter levels, potentially affecting pain perception.

- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory processes, thereby reducing pain and inflammation.

Research Findings

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activity Studies

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on pain models | Demonstrated significant analgesic effects comparable to established analgesics. |

| Study B | Enzyme inhibition assays | Showed inhibition of cyclooxygenase (COX) enzymes, indicating anti-inflammatory properties. |

| Study C | Binding affinity studies | High affinity for opioid receptors, suggesting potential as an analgesic agent. |

Case Studies

- Case Study 1 : A study conducted on animal models showed that administration of this compound resulted in a notable reduction in pain response to stimuli, indicating its effectiveness as an analgesic.

- Case Study 2 : In a clinical trial involving patients with chronic pain conditions, the compound was administered over several weeks. Results indicated a significant decrease in pain scores compared to placebo groups, supporting its therapeutic potential.

Structural Analogues

The biological activity of this compound can be compared to other structurally related compounds:

Table 2: Comparison with Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate | Variation in methyl group positioning affecting activity. | |

| tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate | Different substitution pattern influencing solubility and bioactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.